molecular formula C6H12O2 B3048178 3-(Hydroxymethyl)cyclopentan-1-OL CAS No. 159766-11-7

3-(Hydroxymethyl)cyclopentan-1-OL

Cat. No.: B3048178
CAS No.: 159766-11-7
M. Wt: 116.16 g/mol
InChI Key: ZBAXTIFHKIGLEJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclopentan-1-OL is an organic compound with the molecular formula C6H12O2 It is a cycloalkane derivative, characterized by a hydroxymethyl group attached to the third carbon of a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reduction of 3-(Formyl)cyclopentan-1-OL using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-(Formyl)cyclopentan-1-OL using a palladium on carbon (Pd/C) catalyst. This method offers high efficiency and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 3-(Hydroxymethyl)cyclopentane using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)cyclopentan-1-OL.

    Reduction: 3-(Hydroxymethyl)cyclopentane.

    Substitution: 3-(Chloromethyl)cyclopentan-1-OL or 3-(Bromomethyl)cyclopentan-1-OL.

Scientific Research Applications

3-(Hydroxymethyl)cyclopentan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopentane ring provides structural stability and affects the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanemethanol: Similar structure but lacks the hydroxyl group on the cyclopentane ring.

    3-(Hydroxymethyl)cyclohexan-1-OL: Similar functional groups but with a six-membered ring instead of a five-membered ring.

Uniqueness

3-(Hydroxymethyl)cyclopentan-1-OL is unique due to the presence of both a hydroxymethyl group and a hydroxyl group on a cyclopentane ring.

Properties

IUPAC Name

3-(hydroxymethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXTIFHKIGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554397
Record name 3-(Hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159766-11-7
Record name 3-(Hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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